3-Chloropyridine;perchloric acid 3-Chloropyridine;perchloric acid
Brand Name: Vulcanchem
CAS No.: 55916-72-8
VCID: VC20647371
InChI: InChI=1S/C5H4ClN.ClHO4/c6-5-2-1-3-7-4-5;2-1(3,4)5/h1-4H;(H,2,3,4,5)
SMILES:
Molecular Formula: C5H5Cl2NO4
Molecular Weight: 214.00 g/mol

3-Chloropyridine;perchloric acid

CAS No.: 55916-72-8

Cat. No.: VC20647371

Molecular Formula: C5H5Cl2NO4

Molecular Weight: 214.00 g/mol

* For research use only. Not for human or veterinary use.

3-Chloropyridine;perchloric acid - 55916-72-8

Specification

CAS No. 55916-72-8
Molecular Formula C5H5Cl2NO4
Molecular Weight 214.00 g/mol
IUPAC Name 3-chloropyridine;perchloric acid
Standard InChI InChI=1S/C5H4ClN.ClHO4/c6-5-2-1-3-7-4-5;2-1(3,4)5/h1-4H;(H,2,3,4,5)
Standard InChI Key CZUBHOQZINGPQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)Cl.OCl(=O)(=O)=O

Introduction

Structural and Chemical Characteristics of 3-Chloropyridinium Perchlorate

3-Chloropyridinium perchlorate consists of a protonated 3-chloropyridine cation paired with a perchlorate anion. The chloropyridine moiety introduces steric and electronic effects that influence its reactivity, while the perchlorate anion acts as a weakly coordinating counterion, enhancing solubility in polar aprotic solvents . Single-crystal X-ray diffraction (XRD) studies on analogous aziridinium perchlorates confirm the bicyclic structure of such protonated heterocycles, with the perchlorate anion stabilizing the cationic center through electrostatic interactions .

The compound’s stability is temperature-dependent. Thermogravimetric analysis (TGA) of pyridinium perchlorates reveals decomposition onset temperatures between 290–410°C, with activation energies (EaE_a) ranging from 55.5 to 301.5 kJ/mol depending on substituents . For 3-chloropyridinium perchlorate, the presence of the electron-withdrawing chlorine atom likely lowers thermal stability compared to unsubstituted analogues, though specific data require further study.

Synthesis and Reaction Mechanisms

Preparation of 3-Chloropyridine

3-Chloropyridine is synthesized via chlorination of pyridine derivatives. A patented method involves reacting 2,3,6-trichloropyridine with a metal binding agent (e.g., copper) under controlled conditions, achieving yields exceeding 94% . Key steps include:

  • Chlorination: Introduction of chlorine at the 3-position using Cl2Cl_2 gas at 120–140°C.

  • Purification: Vacuum distillation at −0.1 MPa to isolate 3-chloropyridine with >99.5% purity .

Formation of 3-Chloropyridinium Perchlorate

Protonation of 3-chloropyridine with perchloric acid in anhydrous solvents (e.g., THF) yields the perchlorate salt. A representative procedure involves:

  • Reagents: 3-Chloropyridine and 70% aqueous HClO4HClO_4.

  • Conditions: Stirring at 0–5°C to mitigate exothermic heat .

  • Workup: Precipitation with diethyl ether, followed by vacuum drying .

The reaction’s efficiency depends on the acid’s concentration and the solvent’s dielectric constant, which influence ion pairing and crystallization kinetics .

Kinetic and Thermodynamic Behavior

Thermal Decomposition

Thermolysis studies of pyridinium perchlorates follow a two-step mechanism:

  • Cation Fragmentation: Cleavage of the N–H bond generates pyridine and HClO4HClO_4.

  • Perchlorate Decomposition: HClO4HClO_4 decomposes exothermically to Cl2Cl_2, O2O_2, and H2OH_2O .

Isoconversional kinetic analysis (Table 1) provides activation parameters for decomposition:

Table 1: Activation Energies (EaE_a) for Pyridinium Perchlorate Decomposition

CompoundEaE_a (kJ/mol)lnA-\ln A (min1^{-1})
Pyridinium perchlorate301.549.4
2-Hydroxy derivative150.423.5
2-Chloro derivative55.57.0

Data adapted from Srivastava et al. (2009) .

The lower EaE_a for chlorinated derivatives (e.g., 2-chloro vs. parent) suggests that electron-withdrawing groups accelerate decomposition, likely via destabilization of the cationic center .

Reactivity in Alkylation Reactions

3-Chloropyridinium perchlorate participates in alkylation reactions via aziridinium ion intermediates. NMR kinetic studies on analogous 3-chloropiperidines demonstrate that methyl substitution at C5 (Thorpe-Ingold effect) increases ring strain, enhancing aziridinium ion formation rates by up to 10-fold . This reactivity parallels trends observed in DNA alkylation assays, where gem-dimethylated compounds exhibit 3× higher guanine adduct formation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Chloropyridinium salts serve as precursors to bioactive molecules. For example, hydrolysis of ethyl 2-(3-chloropyridin-2-yl)acetate with NaOH yields 2-(3-chloropyridin-2-yl)acetic acid (82% yield), a building block for NSAIDs .

Energetic Materials

Perchlorate salts are explored as oxidizers in propellants. The high oxygen content (46.6% in ClO4ClO_4^-) and exothermic decomposition (ΔH=238kJ/mol\Delta H = −238 \, \text{kJ/mol}) make 3-chloropyridinium perchlorate a candidate for pyrotechnic formulations .

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